molecular formula C22H20N4O5 B2710528 N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251546-98-1

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2710528
CAS No.: 1251546-98-1
M. Wt: 420.425
InChI Key: MKVLPWOSYXTFEA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzaldehyde and undergo a series of condensation, cyclization, and functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and core structure.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity. The presence of methoxy and hydroxyl groups is notable for their potential role in modulating pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against cell lines such as MCF-7 and A549 .
    • Specifically, the compound under discussion has been evaluated for its antiproliferative effects, showing promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antitubercular Activity :
    • The compound's structural analogs have been tested for anti-tubercular properties against Mycobacterium tuberculosis. Certain derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM .
    • This suggests a potential application in treating tuberculosis, particularly in drug-resistant strains.
  • Mechanism of Action :
    • The biological mechanisms through which this compound exerts its effects are still being elucidated. Initial studies suggest that it may interact with specific molecular targets involved in cancer proliferation and bacterial survival .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Case Study 1 : A derivative with a similar structure was tested against human cancer cell lines (MCF-7 and NCI-H460), showing significant growth inhibition with an IC50 of 0.39 µM .
  • Case Study 2 : In a study focused on tuberculosis, compounds structurally related to this compound were shown to inhibit bacterial growth effectively at low concentrations .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerMCF-70.01
AnticancerA54926
AntitubercularMycobacterium tuberculosis1.35 - 2.18
CytotoxicityHEK-293 (human cells)>40

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-12-5-4-6-14(9-12)26-20-15(11-23-26)19(27)18(22(29)25-20)21(28)24-13-7-8-16(30-2)17(10-13)31-3/h4-11H,1-3H3,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVLPWOSYXTFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=C(C(=O)N3)C(=O)NC4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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